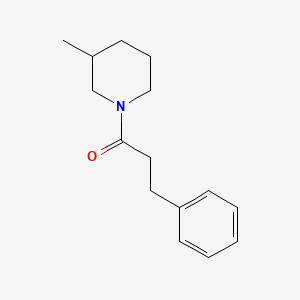![molecular formula C14H26N2 B4922651 N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine is a novel compound that has garnered interest in the field of medicinal chemistry. This compound is a derivative of norcamphor and features a bicyclic structure with a piperidine moiety. It has shown potential as an uncompetitive NMDA receptor antagonist, making it a promising candidate for the treatment of neurodegenerative disorders and other glutamate-dependent conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of an appropriately substituted bromobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with commercially available norcamphor to yield the desired alcohol . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Aplicaciones Científicas De Investigación
N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Industry: The compound’s unique structure makes it a candidate for developing new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine exerts its effects by acting as an uncompetitive antagonist at the NMDA receptor’s phencyclidine binding site . This action inhibits the receptor’s activity, reducing the excitotoxic effects of glutamate and providing neuroprotection. The compound’s molecular targets include the NMDA receptor subunits, and its pathways involve the modulation of ion flow and synaptic transmission in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Memantine: An FDA-approved NMDA receptor antagonist used for treating Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A similar compound with comparable toxicity profiles and potential therapeutic applications.
Uniqueness
N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine stands out due to its unique bicyclic structure and piperidine moiety, which contribute to its distinct pharmacological properties. Its ability to act as an uncompetitive NMDA receptor antagonist makes it a valuable compound for further research and potential therapeutic development .
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-2-7-16(8-3-1)9-6-15-14-11-12-4-5-13(14)10-12/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKDSWYWCZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B4922584.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4922592.png)

![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine](/img/structure/B4922611.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)



![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922678.png)


